molecular formula C19H27N3O3 B3234052 [1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester CAS No. 1353962-39-6

[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester

Cat. No.: B3234052
CAS No.: 1353962-39-6
M. Wt: 345.4 g/mol
InChI Key: HSCFMBFRWWORLG-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a piperidine ring substituted at the 2-position with a methyl group bearing a cyclopropyl-carbamic acid benzyl ester and a 2-amino-acetyl moiety. Its CAS number is 1353962-39-6, and synonyms include "Phenylmethyl N-[[1-(2-aminoacetyl)-2-piperidinyl]methyl]-N-cyclopropylcarbamate" .

Properties

IUPAC Name

benzyl N-[[1-(2-aminoacetyl)piperidin-2-yl]methyl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c20-12-18(23)21-11-5-4-8-17(21)13-22(16-9-10-16)19(24)25-14-15-6-2-1-3-7-15/h1-3,6-7,16-17H,4-5,8-14,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCFMBFRWWORLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CN(C2CC2)C(=O)OCC3=CC=CC=C3)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401119068
Record name Carbamic acid, N-[[1-(2-aminoacetyl)-2-piperidinyl]methyl]-N-cyclopropyl-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401119068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353962-39-6
Record name Carbamic acid, N-[[1-(2-aminoacetyl)-2-piperidinyl]methyl]-N-cyclopropyl-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353962-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[[1-(2-aminoacetyl)-2-piperidinyl]methyl]-N-cyclopropyl-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401119068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Chemical Structure and Properties
The compound [1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester is a carbamic acid derivative characterized by its complex structure, which includes a piperidine ring, an amino-acetyl group, and a cyclopropyl moiety. Its molecular formula is C19H27N3O3C_{19}H_{27}N_{3}O_{3} with a molecular weight of 345.44 g/mol .

Biological Activity

The biological activity of this compound has been the subject of various studies, revealing potential therapeutic applications across multiple domains:

1. Antimicrobial Properties
Preliminary investigations suggest that compounds with similar structures exhibit antimicrobial effects against various pathogens. The presence of the piperidine ring is often associated with enhanced biological activity, particularly in targeting bacterial infections .

2. Neuroprotective Effects
The piperidine scaffold is known for its neuroactive properties, which may influence neurotransmitter systems. Studies indicate that derivatives can interact with receptors involved in neuroprotection, suggesting potential applications in treating neurodegenerative diseases .

3. Antitumor Activity
Research highlights the anticancer potential of piperidine derivatives. For instance, compounds structurally related to this compound have shown cytotoxic effects against specific cancer cell lines, indicating a promising avenue for cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from SAR studies related to similar piperidine derivatives:

Compound NameStructural FeaturesUnique Aspects
1-(2-Chloro-acetyl)piperidinePiperidine ring with chloroacetyl groupSimpler structure; lacks cyclopropyl group
CyclopropylcarbamateCyclopropane ring attached to carbamateFocused on carbamate functionality
Benzyl carbamateBenzene ring attached to carbamateLacks piperidine structure; simpler reactivity

The unique combination of functional groups in [1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester enhances its selectivity and potency against biological targets compared to these similar compounds .

Case Studies and Research Findings

Several studies have explored the pharmacodynamics and pharmacokinetics of this compound:

  • Antimicrobial Study : A study demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting its potential as a therapeutic agent in infectious diseases .
  • Neuroprotection Assessment : In vitro studies indicated that the compound could protect neuronal cells from apoptosis induced by oxidative stress, highlighting its potential role in neurodegenerative disease management .
  • Cancer Cell Line Testing : In cytotoxicity assays against various cancer cell lines, the compound showed promising results, outperforming some standard chemotherapeutic agents in terms of efficacy .

Comparison with Similar Compounds

Key Characteristics :

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Numerous analogs exist, differing in substituent positions, ring systems, or functional groups. Key examples include:

Compound Name Substituent Position/Ring Variation Molecular Weight (g/mol) Key Properties/Applications References
[1-(2-Amino-acetyl)-piperidin-3-yl]-carbamic acid benzyl ester Piperidin-3-yl (vs. 2-ylmethyl) ~331.42 Potential protease inhibition
[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester Piperidin-4-ylmethyl substituent ~345.45 (estimated) Enhanced lipophilicity
[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester Pyrrolidine ring (vs. piperidine) ~317.38 Altered conformational flexibility
[1-(2-Chloro-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester Chloro-acetyl group (vs. amino-acetyl) ~367.87 Electrophilic reactivity

Key Observations :

  • Ring Systems : Piperidine analogs (e.g., 3-yl or 4-ylmethyl substitutions) exhibit distinct spatial arrangements, affecting binding affinity in enzyme inhibition studies .
  • Substituent Effects: The 2-amino-acetyl group enhances nucleophilicity compared to chloro-acetyl derivatives, which may improve stability in biological systems .

Analytical Characterization

  • Mass Spectrometry : Benzyl esters (e.g., in ) show characteristic fragmentation patterns, aiding identification .
  • Elemental Analysis : Nitrogen content increases under neutral conditions due to protein adduct formation, as observed in DHPGAC (Table 2 in ) .

Q & A

Q. Characterization methods :

  • FTIR spectroscopy : Identifies ester carbonyl (C=O) stretches (~1740 cm⁻¹) and carbamate N-H/N-C=O vibrations .
  • Solid-state CP-MAS ¹³C-NMR : Confirms cyclopropane ring integrity (δ 10–15 ppm for cyclopropyl carbons) and benzyl ester linkages .
  • Elemental analysis : Quantifies nitrogen content to assess protein adducts (e.g., increased N under neutral pH) .

Basic: What synthetic strategies are employed for preparing [compound] and its analogs?

Synthesis typically involves multi-step routes:

  • Step 1 : Acylation of piperidine derivatives (e.g., 1-benzyl-4-piperidone) with 2-amino-acetyl groups using carbodiimide coupling agents .
  • Step 2 : Cyclopropane ring introduction via [2+1] cycloaddition or alkylation with cyclopropylmethyl halides .
  • Step 3 : Benzyl ester formation using benzyl chloroformate under basic conditions (pH 8–9) .

Q. Key optimization :

  • Enzyme-mediated polymerization (e.g., β-glucosidase) enhances regioselectivity for benzyl ester bonds under acidic conditions (pH 4) .

Advanced: How does pH influence the stability and reactivity of benzyl ester bonds in [compound]?

pH critically modulates bond stability and competing reactions:

  • Acidic conditions (pH 4) : Maximize benzyl ester bond formation (e.g., 60% yield) by favoring quinone methide intermediates reacting with carboxylates .
  • Neutral conditions (pH 6–7) : Promote side reactions with proteins (e.g., amino group adducts), reducing ester bond content by 30–40% .
  • Alkaline conditions (pH >8) : Hydrolyze benzyl esters, releasing glucuronic acid (quantified via HPAEC) .

Q. Data from :

pHBenzyl Ester Content (mmol/g)N Element (%)
42.8 ± 0.21.2
61.5 ± 0.13.8
70.9 ± 0.14.5

Advanced: What methodologies are used to quantify benzyl ester bonds in complexes involving [compound]?

Q. Alkali cleavage + HPAEC :

  • Treat complexes with 0.5 M NaOH (60°C, 2 hrs) to hydrolyze benzyl esters.
  • Quantify released glucuronic acid via high-performance anion-exchange chromatography (HPAEC) with pulsed amperometric detection .

Q. FTIR calibration curves :

  • Correlate ester carbonyl peak area (1740 cm⁻¹) with known concentrations of synthetic standards .

Q. Limitations :

  • Protein adducts (under neutral pH) may interfere; cross-validate with elemental N analysis .

Advanced: How does [compound] interact with proteins under varying experimental conditions?

Q. Mechanism :

  • Neutral pH (7) : Quinone methide intermediates react preferentially with protein amino groups (NH₂ > SH > OH), forming stable adducts. This reduces benzyl ester yields but enables protein-conjugate synthesis .
  • Acidic pH (4) : Limits protein interactions, favoring esterification with glucuronic acid .

Q. Applications :

  • Drug delivery : Protein adducts under neutral pH can act as carriers for targeted release .
  • Enzyme immobilization : Piperidine-carbamate scaffolds enhance enzyme stability in biocatalysis .

Advanced: What precautions are required for handling [compound] in experimental settings?

  • Waste disposal : Separate organic waste (e.g., DMSO solutions) and transfer to certified biohazard treatment facilities to prevent environmental contamination .
  • Protective measures : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure, as carbamates may exhibit neurotoxic potential .
  • Storage : Keep at –20°C under argon to prevent ester hydrolysis and cyclopropane ring oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester
Reactant of Route 2
Reactant of Route 2
[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester

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